molecular formula C11H8BrCl2N3O B5691516 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5691516
M. Wt: 349.01 g/mol
InChI Key: IIZAXCKAGZKQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-fungal assays. In

Scientific Research Applications

4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential applications in various scientific research areas, including drug discovery and development, anti-inflammatory, anti-tumor, and anti-fungal assays. Studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, it has been shown to have anti-fungal activity by inhibiting the growth of various fungal strains.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and fungal growth. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to inhibit the growth of various fungal strains by inhibiting the activity of ergosterol biosynthesis enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide include the inhibition of inflammation, tumor growth, and fungal growth. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, it has been shown to inhibit the growth of various fungal strains, leading to the inhibition of fungal growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-fungal activities. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other scientific research areas. Additionally, the use of this compound in animal models and clinical trials could provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazones. The resulting hydrazones are then reacted with bromine to form 4-bromo-2,4-dichlorophenylhydrazones. The final step involves the reaction of 4-bromo-2,4-dichlorophenylhydrazones with methyl isocyanate to form 4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide.

properties

IUPAC Name

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2N3O/c1-17-5-7(12)10(16-17)11(18)15-9-3-2-6(13)4-8(9)14/h2-5H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAXCKAGZKQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.